molecular formula C8H9FO2 B1322474 3-Fluoro-2-methoxybenzenemethanol CAS No. 303043-91-6

3-Fluoro-2-methoxybenzenemethanol

Cat. No.: B1322474
CAS No.: 303043-91-6
M. Wt: 156.15 g/mol
InChI Key: QTKGVZYJECZACB-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxybenzenemethanol is an organic compound with the molecular formula C8H9FO2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom at the third position and a methoxy group at the second position

Scientific Research Applications

3-Fluoro-2-methoxybenzenemethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“(3-Fluoro-2-methoxyphenyl)methanol” is classified under GHS06, indicating it’s toxic . The compound is harmful if swallowed (Hazard Statement H301) . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

Mechanism of Action

3-Fluoro-2-methoxybenzenemethanol, also known as 3-Fluoro-2-methoxybenzyl alcohol or (3-Fluoro-2-methoxyphenyl)methanol, is a compound with a molecular weight of 156.16 . The mechanism of action of this compound involves several aspects, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its ability to interact with its targets. The compound is stored in a sealed, dry environment at room temperature , suggesting that it may be sensitive to moisture and temperature changes.

Biochemical Analysis

Biochemical Properties

(3-Fluoro-2-methoxyphenyl)methanol plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to participate in nucleophilic substitution reactions at the benzylic position, which can influence the activity of enzymes that catalyze such reactions . Additionally, (3-Fluoro-2-methoxyphenyl)methanol can form hydrogen bonds with proteins, affecting their structure and function. The compound’s interactions with enzymes such as cytochrome P450 can lead to its metabolism and subsequent biochemical effects .

Cellular Effects

(3-Fluoro-2-methoxyphenyl)methanol has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . The compound’s ability to interact with cell membrane receptors can alter signal transduction, impacting cell proliferation, differentiation, and apoptosis. Studies have also indicated that (3-Fluoro-2-methoxyphenyl)methanol can affect the expression of genes involved in oxidative stress response and inflammation .

Molecular Mechanism

The molecular mechanism of (3-Fluoro-2-methoxyphenyl)methanol involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Additionally, (3-Fluoro-2-methoxyphenyl)methanol can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Fluoro-2-methoxyphenyl)methanol can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or heat . Long-term studies have shown that (3-Fluoro-2-methoxyphenyl)methanol can have sustained effects on cellular function, including alterations in cell growth and metabolism

Dosage Effects in Animal Models

The effects of (3-Fluoro-2-methoxyphenyl)methanol vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism . At high doses, (3-Fluoro-2-methoxyphenyl)methanol can exhibit toxic or adverse effects, including oxidative stress and inflammation . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels. These findings highlight the importance of dosage optimization in experimental studies involving (3-Fluoro-2-methoxyphenyl)methanol.

Metabolic Pathways

(3-Fluoro-2-methoxyphenyl)methanol is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes . The compound can undergo oxidation and conjugation reactions, leading to the formation of metabolites that can further interact with biomolecules. . Understanding the metabolic fate of (3-Fluoro-2-methoxyphenyl)methanol is crucial for predicting its behavior in biological systems.

Transport and Distribution

The transport and distribution of (3-Fluoro-2-methoxyphenyl)methanol within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, (3-Fluoro-2-methoxyphenyl)methanol can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution properties are important for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

(3-Fluoro-2-methoxyphenyl)methanol exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications or interactions with targeting signals . This subcellular localization can affect the compound’s ability to modulate gene expression, enzyme activity, and cellular metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methoxybenzenemethanol can be achieved through several methods. One common approach involves the reduction of the corresponding aldehyde, (3-Fluoro-2-methoxybenzaldehyde), using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is typically carried out at room temperature and yields the desired alcohol product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium catalyst under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methoxybenzenemethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (3-Fluoro-2-methoxybenzaldehyde) using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the compound can yield (3-Fluoro-2-methoxyphenyl)methane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.

    Substitution: Various nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: (3-Fluoro-2-methoxybenzaldehyde)

    Reduction: (3-Fluoro-2-methoxyphenyl)methane

    Substitution: Products depend on the nucleophile used, such as (3-Fluoro-2-methoxyphenyl)thiol or (3-Fluoro-2-methoxyphenyl)amine.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-2-methoxybenzaldehyde): The aldehyde derivative of 3-Fluoro-2-methoxybenzenemethanol.

    (3-Fluoro-2-methoxyphenyl)methane: The fully reduced form of the compound.

    (3-Fluoro-2-methoxyphenyl)thiol: A thiol derivative obtained through substitution reactions.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-fluoro-2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKGVZYJECZACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626330
Record name (3-Fluoro-2-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303043-91-6
Record name (3-Fluoro-2-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-fluoro-2-methoxy-benzaldehyde (3.41 g, 22.1 mmol) in methanol (20 mL) is slowly added portionwise sodium borohydride (1.00 g, 26.6 mmol). The reaction is stirred at room temperature under nitrogen overnight. The reaction is diluted with diethyl ether, washed with water twice, dried over anhydrous sodium sulfate, filtered, and concentrated to afford 3.02 g (87%) of the title compound as a clear colorless oil. 1H NMR (400 MHz, CDCl3) δ 7.09-6.92 (m, 3H), 4.65 (d, 2H), 3.97 (s, 3H), 2.14 (t, 1H, OH).
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87%

Synthesis routes and methods II

Procedure details

In an analogous manner to that described in (α) 2-fluoro-6-hydroxymethyl-phenol was alkylated with methyliodide to yield (3-fluoro-2-methoxy-phenyl)-methanol as a white solid; MS: 142 (M)+.
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